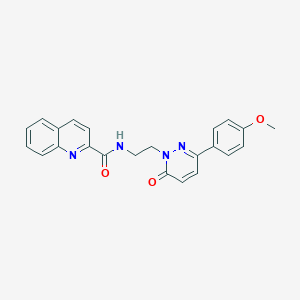
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide is a useful research compound. Its molecular formula is C23H20N4O3 and its molecular weight is 400.438. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of this compound is amyloid-beta (Aβ) aggregation . Aβ aggregation is a pathological hallmark of Alzheimer’s disease (AD) and plays a significant role in the development of AD .
Mode of Action
The compound interacts with its targets by inhibiting the aggregation of Aβ . It prevents the conversion of Aβ into toxic depositions, which can lead to neuronal cell death .
Biochemical Pathways
The affected pathway is the Aβ aggregation pathway . By inhibiting the aggregation of Aβ, the compound can prevent the formation of neurotoxic oligomers, protofibrils, and plaques, which are associated with cognitive decline and memory deficits in AD .
Result of Action
The molecular and cellular effects of the compound’s action include the prevention of Aβ aggregation and the attenuation of Aβ-induced neurotoxicity . This can potentially slow down the progression of AD and alleviate its symptoms.
生化分析
Biochemical Properties
It has been found that similar compounds have shown significant anti-amyloid-beta (Aβ) 42 aggregation activity . This suggests that N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide may interact with enzymes, proteins, and other biomolecules involved in the aggregation of Aβ 42 .
Cellular Effects
In terms of cellular effects, similar compounds have been found to attenuate Aβ 42 -induced neurotoxicity in SH-SY5Y cells . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Based on the observed anti-Aβ 42 aggregation activity, it is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
生物活性
N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)quinoline-2-carboxamide is a synthetic compound that exhibits significant biological activity, particularly in medicinal chemistry. The unique structural features of this compound, including a quinoline core and a pyridazinone moiety, suggest potential applications in various therapeutic areas such as anti-inflammatory, anticancer, and antimicrobial activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism may involve:
- Enzyme Inhibition : Binding to active or allosteric sites on enzymes, disrupting their function.
- Receptor Modulation : Altering receptor signaling pathways, which can lead to various cellular responses.
These interactions can result in therapeutic effects by inhibiting pathways associated with inflammation or tumor growth.
Anti-inflammatory Activity
Research indicates that compounds with similar structural features have demonstrated anti-inflammatory properties. For instance, studies have shown that quinoline derivatives can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The calculated affinities of related compounds toward the COX-2 active site range from −9.4 to −10.8 kcal/mol, suggesting significant potential for anti-inflammatory applications .
Anticancer Activity
The compound's structural similarities to known anticancer agents suggest potential efficacy against various cancer cell lines. Case studies have indicated that quinoline derivatives exhibit cytotoxic effects on cancer cells through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Preliminary screening has shown that similar compounds possess activity against mycobacterial species, indicating that this compound may also exhibit antimicrobial properties .
Table 1: Summary of Biological Activities
Case Study: Anti-inflammatory Effects
A study involving the evaluation of various quinoline derivatives found that this compound exhibited a significant reduction in paw edema in animal models, indicating its potential as an anti-inflammatory agent . The compound's ability to modulate pro-inflammatory cytokines was also noted, suggesting a dual mechanism involving both direct enzyme inhibition and modulation of immune responses.
属性
IUPAC Name |
N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3/c1-30-18-9-6-17(7-10-18)20-12-13-22(28)27(26-20)15-14-24-23(29)21-11-8-16-4-2-3-5-19(16)25-21/h2-13H,14-15H2,1H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFHORWVRXAEQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














